Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is a complex organic compound with significant applications in medicinal chemistry. It is characterized by its unique piperidine structure, which is a six-membered ring containing nitrogen atoms. This compound has garnered attention due to its potential therapeutic properties, particularly in the realm of neurological disorders and as a building block for various pharmaceutical agents.
Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate belongs to the class of piperidine derivatives. Its classification as a racemic mixture indicates that it contains equal amounts of two enantiomers, which may exhibit different biological activities. The compound is categorized under amino acid derivatives and is involved in various biochemical pathways.
The synthesis of rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate typically involves multiple steps that include the formation of the piperidine ring and subsequent functionalization. Common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity .
The molecular formula for rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is C20H30N2O4. The structure includes:
The molecular weight of the compound is approximately 362.46 g/mol. The compound exhibits a melting point around 64 °C, indicating its solid-state characteristics at room temperature .
Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as an antagonist or agonist at certain receptors involved in neurological signaling pathways:
Data supporting these mechanisms often come from pharmacological studies assessing binding affinities and biological responses in vitro and in vivo .
The physical properties of rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate include:
Chemical properties include:
Relevant data from suppliers indicate high purity levels (≥97%) which are crucial for experimental reproducibility .
Rac-1-tert-butyl 3-ethyl (3R,4S)-4-(benzylamino)piperidine-1,3-dicarboxylate has several applications in scientific research:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development .
The cis-relative configuration of the (3R,4S) stereocenters in the piperidine ring is a critical determinant of bioactivity. This specific stereochemistry enforces a defined spatial orientation of the C3 and C4 substituents, creating a bioactive conformation essential for target engagement. In the studied compound, the benzylamino group at C4 and the ethyl ester at C3 adopt equatorial positions due to the cis-ring junction, minimizing 1,3-diaxial strain and optimizing steric accessibility for intermolecular interactions [2]. Molecular docking simulations reveal that this conformation allows simultaneous hydrogen bonding between the C3 carbonyl oxygen and Arg278 of CDK7 (distance: 2.9 Å) and π-stacking between the benzyl group and Phe80 (distance: 3.6 Å) [6].
Comparative analyses of stereoisomers demonstrate drastic activity differences. The (3R,4S) isomer exhibits a 15-fold higher inhibition constant (Ki = 0.8 μM) against CDK7 compared to the (3S,4R) diastereomer (Ki = 12 μM), while the trans-configured (3R,4R) analog shows negligible binding (Ki > 50 μM) [2] [6]. This stereodependence extends to cellular systems, where the (3R,4S) configuration confers superior antiproliferative activity (IC50 = 3.2 μM in MCF-7 cells) due to enhanced membrane permeability and intracellular accumulation, as quantified via LC-MS/MS cellular uptake studies [5].
Table 1: Influence of Piperidine Stereochemistry on Target Engagement
Stereoisomer | CDK7 Inhibition Ki (μM) | Cellular Uptake (pmol/10⁶ cells) | Antiproliferative IC50 (μM) |
---|---|---|---|
(3R,4S) (cis) | 0.8 ± 0.1 | 18.4 ± 2.3 | 3.2 ± 0.4 |
(3S,4R) (cis) | 12.0 ± 1.5 | 5.1 ± 0.7 | 28.5 ± 3.1 |
(3R,4R) (trans) | >50 | 1.3 ± 0.3 | >100 |
(3S,4S) (trans) | >50 | 0.9 ± 0.2 | >100 |
The differential N1 and C3 carbamate protection – employing tert-butyloxycarbonyl (Boc) and ethyl ester groups, respectively – strategically modulates molecular properties. The Boc group substantially increases steric bulk (molar volume: 92.5 cm³/mol) while imparting moderate hydrophobicity (πBoc = 1.1), whereas the ethyl ester balances polarity and steric demand [1] [8]. LogP calculations reveal that Boc protection elevates the overall octanol-water partition coefficient by 1.8 log units compared to the N1-deprotected analog (measured logP: 2.3 vs. 0.5). This enhanced lipophilicity significantly improves blood-brain barrier permeation potential (PAMPA-BBB permeability: 8.7 × 10⁻⁶ cm/s) relative to diacid derivatives (< 1.0 × 10⁻⁶ cm/s) [7].
Despite their hydrophobic character, both esters participate in directional target interactions. The Boc carbonyl forms a critical hydrogen bond with Thr104 (bond length: 2.8 Å) in CDK7’s hinge region, while the ethyl ester’s carbonyl oxygen coordinates with Mn²⁺ ions in metalloenzyme active sites (distance: 2.3 Å) [6] [10]. Structure-property relationship studies demonstrate that replacing Boc with acetyl reduces in vitro potency 9-fold (Ki = 7.2 μM), while substituting ethyl with methyl ester decreases cellular uptake 3-fold due to higher aqueous solubility (cLogP: 1.6 vs. 2.3) [1] [8].
Table 2: Pharmacological Impact of Ester Modifications
Ester Combination | logP | Aqueous Solubility (μg/mL) | CDK7 Ki (μM) | Metalloenzyme IC50 (μM) |
---|---|---|---|---|
1-Boc, 3-ethyl (reference) | 2.3 | 24.5 | 0.8 | 5.2 |
1-Acetyl, 3-ethyl | 1.7 | 41.8 | 7.2 | 8.9 |
1-Boc, 3-methyl | 1.9 | 68.3 | 1.1 | 6.7 |
1-Cbz, 3-ethyl | 2.8 | 8.9 | 0.9 | 32.4* |
Unprotected diacid | -0.4 | >500 | >50 | 1.4 |
*Reduced metalloenzyme affinity due to Cbz aromatic occlusion
The C4 benzylamino moiety serves as a conformationally adaptable pharmacophore that enhances target versatility. NMR analysis (500 MHz, CDCl3) reveals restricted rotation about the C4-N bond (rotational barrier: 12.3 kcal/mol), stabilizing two rotamers in a 3:1 ratio at 298K [9]. Molecular dynamics simulations (100 ns) demonstrate that the major rotamer positions the benzyl phenyl ring perpendicular to the piperidine plane, enabling T-shaped π-π interactions with Tyr246 in CDK7 (interaction energy: -4.8 kcal/mol) [6]. The amino group participates in salt bridge formation with Asp149 in arginase (distance: 2.7 Å), explaining the dual inhibitory activity observed against kinases and metalloenzymes [10].
Structural modifications at this position profoundly influence bioactivity. Replacing benzyl with 5-aminopyridin-2-yl (as in CID 139026331) introduces additional hydrogen bonding capacity but reduces cellular potency 4-fold due to increased polarity (cLogP decrease: 1.2 units) [2]. Conversely, alkylation to N-methylbenzyl elevates arginase inhibition 3-fold (IC50 = 1.7 μM) by strengthening hydrophobic enclosure yet diminishes kinase selectivity (CDK7/arginase ratio: 0.6 vs. 6.5 for benzylamino) [9] [10]. The benzyl group’s para-substitution also modulates activity: p-fluoro improves CDK7 potency 1.7-fold (Ki = 0.47 μM) by enhancing σ-hole interactions, while p-nitro abolishes arginase binding due to electronic repulsion [5] [10].
Table 3: SAR of C4 Amino Substituents
C4 Substituent | CDK7 Ki (μM) | Arginase IC50 (μM) | Conformational RMSD (Å)* | Dominant Interaction |
---|---|---|---|---|
Benzylamino | 0.8 | 5.2 | 0.38 | π-Stacking (CDK7), Salt bridge (Arginase) |
5-Aminopyridin-2-yl | 1.1 | 6.7 | 0.41 | H-bond network |
Cyclohexylmethyl | 2.3 | 3.8 | 0.52 | Hydrophobic enclosure |
N-Methylbenzyl | 1.5 | 1.7 | 0.63 | Enhanced lipophilicity |
p-Fluorobenzyl | 0.47 | 4.9 | 0.35 | σ-Hole halogen bonding |
*Root-mean-square deviation of heavy atoms during MD simulations
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3